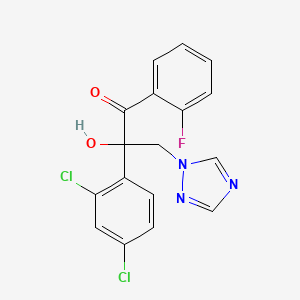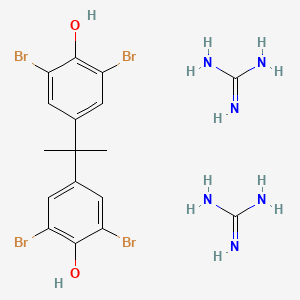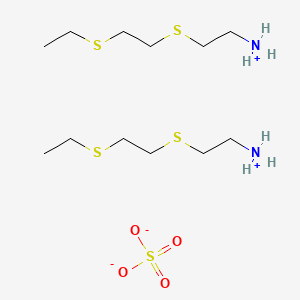
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate is a chemical compound with the molecular formula C12H32N2O4S5. It is known for its unique structure, which includes both sulfur and nitrogen atoms, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate typically involves the reaction of ethyl sulfide with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound involves a continuous process using a flow reactor. The reactants are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethylazanium compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Wirkmechanismus
The mechanism of action of 2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include oxidative stress response and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(furfurylthio)ethylammonium sulphate
- 2-(methylthio)ethylammonium sulphate
- 2-(propylthio)ethylammonium sulphate
Uniqueness
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate is unique due to its dual sulfur-containing groups, which provide it with distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
93805-12-0 |
|---|---|
Molekularformel |
C12H32N2O4S5 |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate |
InChI |
InChI=1S/2C6H15NS2.H2O4S/c2*1-2-8-5-6-9-4-3-7;1-5(2,3)4/h2*2-7H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
OOCOPSBBWPAGEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCSCC[NH3+].CCSCCSCC[NH3+].[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


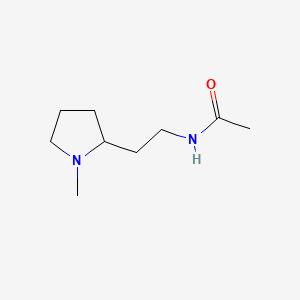
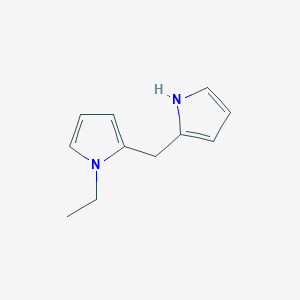

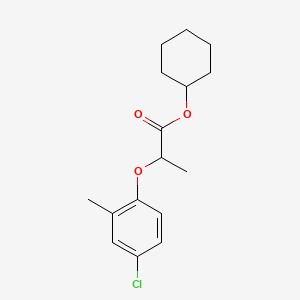
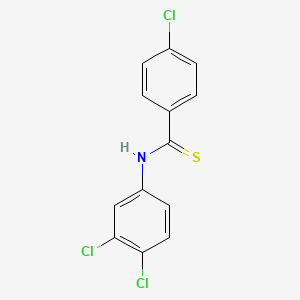

![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
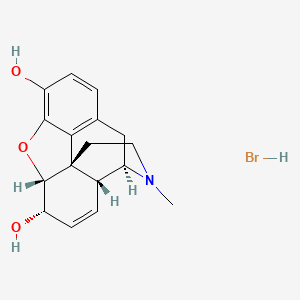
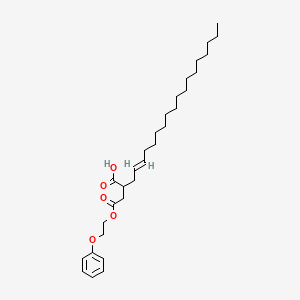
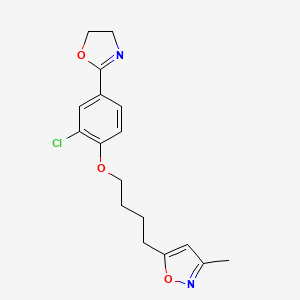
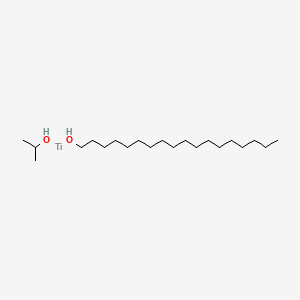
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
